N-Désméthylcarboxy Terbinafine

Vue d'ensemble

Description

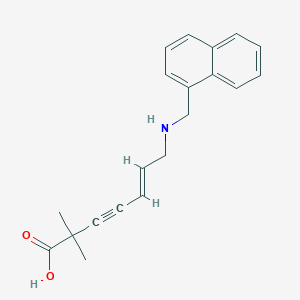

N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine, an orally active antimycotic allylamine. It is related to naftifine and is primarily used in research settings. The compound has the molecular formula C20H21NO2 and a molecular weight of 307.39 .

Applications De Recherche Scientifique

N-Desmethylcarboxy Terbinafine is primarily used in proteomics research. It serves as a reference standard in various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). The compound is also used in studies related to antifungal resistance and the development of new antifungal agents .

Mécanisme D'action

Target of Action

N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine , an allylamine antifungal . The primary target of Terbinafine is the fungal enzyme squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Terbinafine, and by extension N-Desmethylcarboxy Terbinafine, inhibits squalene monooxygenase . This inhibition prevents the formation of ergosterol , a key component of the fungal cell membrane . As a result, there is an accumulation of squalene , which weakens the cell wall of fungal cells .

Biochemical Pathways

The inhibition of squalene monooxygenase disrupts the ergosterol synthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane . Its deficiency, coupled with the accumulation of squalene, leads to increased membrane permeability and ultimately, cell death .

Pharmacokinetics

Terbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life, which contributes to its duration of action .

Result of Action

The action of N-Desmethylcarboxy Terbinafine results in the death of the fungal cells . This is due to the disruption of the cell membrane’s structure and function, caused by the deficiency of ergosterol and the accumulation of squalene .

Analyse Biochimique

Cellular Effects

Terbinafine, the parent compound, has been shown to have effects on various types of cells and cellular processes .

Molecular Mechanism

Terbinafine, the parent compound, inhibits the production of ergosterol, a key component of fungal cell walls .

Metabolic Pathways

N-Desmethylcarboxy Terbinafine is involved in the metabolic pathways of Terbinafine. The five most prominent metabolites found in plasma are N-desmethylterbinafine, hydroxyterbinafine, N-desmethylhydroxyterbinafine, carboxyterbinafine, and N-Desmethylcarboxy Terbinafine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylcarboxy Terbinafine involves multiple steps, including organometallic reactions. One method involves the metalation of 3,3-dimethyl-but-yne by n-butyllithium, followed by the addition of acrolein. This process results in the formation of the enynol key intermediate, which is further processed to obtain N-Desmethylcarboxy Terbinafine .

Industrial Production Methods: Industrial production methods for N-Desmethylcarboxy Terbinafine are not well-documented. the batch-flow hybrid synthesis method mentioned above can be scaled up for industrial purposes. This method minimizes side-products and enables safe and convenient scale-up .

Analyse Des Réactions Chimiques

Types of Reactions: N-Desmethylcarboxy Terbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents used in the reactions involving N-Desmethylcarboxy Terbinafine include n-butyllithium, acrolein, and various solvents like tetrahydrofuran and cyclopentyl methyl ether. Reaction conditions often involve low temperatures and controlled environments to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions involving N-Desmethylcarboxy Terbinafine depend on the specific reagents and conditions used. For example, the addition of acrolein to the metalated intermediate results in the formation of the enynol precursor .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Terbinafine

- Naftifine

- Butenafine

- Amorolfine

Uniqueness: N-Desmethylcarboxy Terbinafine is unique due to its specific role as a metabolite of Terbinafine. While Terbinafine and other similar compounds like naftifine and butenafine are used directly as antifungal agents, N-Desmethylcarboxy Terbinafine is primarily used in research settings to study the metabolism and efficacy of Terbinafine .

Propriétés

IUPAC Name |

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMXKUJHRUTHIL-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701153120 | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99473-15-1 | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylcarboxybutylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-Desmethylcarboxy Terbinafine detected in biological samples?

A1: The research by [] describes a rapid and sensitive Ultra High Performance Liquid Chromatography (UHPLC) method coupled with UV detection for simultaneously quantifying Terbinafine and its metabolite, N-Desmethylcarboxy Terbinafine, alongside other drugs and their metabolites, in human plasma and urine. This method utilizes a simple protein precipitation step followed by solid-phase extraction for sample preparation. The analytes are separated on a Hypersil GOLD C18e column using a gradient elution with acetonitrile and 0.1% formic acid as the mobile phase. This method exhibits excellent linearity, sensitivity, and reproducibility, making it suitable for routine clinical analysis of these compounds in biological matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.